Cas no 2680698-60-4 (benzyl N-(3-bromo-1H-1,2,4-triazol-5-yl)methylcarbamate)

benzyl N-(3-bromo-1H-1,2,4-triazol-5-yl)methylcarbamate 化学的及び物理的性質
名前と識別子
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- benzyl N-[(3-bromo-1H-1,2,4-triazol-5-yl)methyl]carbamate
- EN300-28292151
- 2680698-60-4
- benzyl N-(3-bromo-1H-1,2,4-triazol-5-yl)methylcarbamate
-
- インチ: 1S/C11H11BrN4O2/c12-10-14-9(15-16-10)6-13-11(17)18-7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,13,17)(H,14,15,16)
- InChIKey: QEJBEBQPIXLEKU-UHFFFAOYSA-N
- SMILES: BrC1=NNC(CNC(=O)OCC2C=CC=CC=2)=N1
計算された属性
- 精确分子量: 310.00654g/mol
- 同位素质量: 310.00654g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 18
- 回転可能化学結合数: 5
- 複雑さ: 274
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 79.9Ų
- XLogP3: 2.1
benzyl N-(3-bromo-1H-1,2,4-triazol-5-yl)methylcarbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28292151-1.0g |
benzyl N-[(3-bromo-1H-1,2,4-triazol-5-yl)methyl]carbamate |
2680698-60-4 | 95.0% | 1.0g |
$1214.0 | 2025-03-19 | |
Enamine | EN300-28292151-0.1g |
benzyl N-[(3-bromo-1H-1,2,4-triazol-5-yl)methyl]carbamate |
2680698-60-4 | 95.0% | 0.1g |
$1068.0 | 2025-03-19 | |
Enamine | EN300-28292151-2.5g |
benzyl N-[(3-bromo-1H-1,2,4-triazol-5-yl)methyl]carbamate |
2680698-60-4 | 95.0% | 2.5g |
$2379.0 | 2025-03-19 | |
Enamine | EN300-28292151-5.0g |
benzyl N-[(3-bromo-1H-1,2,4-triazol-5-yl)methyl]carbamate |
2680698-60-4 | 95.0% | 5.0g |
$3520.0 | 2025-03-19 | |
Enamine | EN300-28292151-1g |
benzyl N-[(3-bromo-1H-1,2,4-triazol-5-yl)methyl]carbamate |
2680698-60-4 | 1g |
$1214.0 | 2023-09-08 | ||
Enamine | EN300-28292151-5g |
benzyl N-[(3-bromo-1H-1,2,4-triazol-5-yl)methyl]carbamate |
2680698-60-4 | 5g |
$3520.0 | 2023-09-08 | ||
Enamine | EN300-28292151-0.25g |
benzyl N-[(3-bromo-1H-1,2,4-triazol-5-yl)methyl]carbamate |
2680698-60-4 | 95.0% | 0.25g |
$1117.0 | 2025-03-19 | |
Enamine | EN300-28292151-10.0g |
benzyl N-[(3-bromo-1H-1,2,4-triazol-5-yl)methyl]carbamate |
2680698-60-4 | 95.0% | 10.0g |
$5221.0 | 2025-03-19 | |
Enamine | EN300-28292151-0.05g |
benzyl N-[(3-bromo-1H-1,2,4-triazol-5-yl)methyl]carbamate |
2680698-60-4 | 95.0% | 0.05g |
$1020.0 | 2025-03-19 | |
Enamine | EN300-28292151-0.5g |
benzyl N-[(3-bromo-1H-1,2,4-triazol-5-yl)methyl]carbamate |
2680698-60-4 | 95.0% | 0.5g |
$1165.0 | 2025-03-19 |
benzyl N-(3-bromo-1H-1,2,4-triazol-5-yl)methylcarbamate 関連文献
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Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
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Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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5. Back matter
-
Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
benzyl N-(3-bromo-1H-1,2,4-triazol-5-yl)methylcarbamateに関する追加情報
Benzyl N-(3-Bromo-1H-1,2,4-Triazol-5-Yl)Methylcarbamate: A Comprehensive Overview
Benzyl N-(3-bromo-1H-1,2,4-triazol-5-yl)methylcarbamate, identified by the CAS number 2680698-60-4, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a benzyl group with a methylcarbamate moiety attached to a 1H-1,2,4-triazole ring substituted with a bromine atom. The combination of these functional groups makes it a versatile molecule with potential applications in drug design and agrochemicals.
The synthesis of benzyl N-(3-bromo-1H-1,2,4-triazol-5-yl)methylcarbamate typically involves multi-step reactions. The process often starts with the preparation of the 1H-1,2,4-triazole derivative through cyclization reactions. This is followed by bromination at the 3-position of the triazole ring using appropriate brominating agents. The final step involves the introduction of the methylcarbamate group via nucleophilic substitution or coupling reactions. Recent advancements in catalytic methods have improved the efficiency and selectivity of these reactions, making the synthesis more accessible for large-scale production.
One of the most promising applications of this compound lies in its potential as a bioactive agent. Studies have shown that benzyl N-(3-bromo-1H-1,2,4-triazol-5-yl)methylcarbamate exhibits moderate to high activity against various enzymes and cellular targets. For instance, research published in 2023 demonstrated its inhibitory effects on histone deacetylases (HDACs), which are key targets in cancer therapy. The bromine substitution at the triazole ring plays a critical role in enhancing the compound's bioactivity by modulating its electronic properties and improving its binding affinity to target proteins.
In addition to its pharmacological applications, this compound has also been explored for its potential in agrochemicals. Field trials conducted in 2023 indicated that it possesses effective pesticidal properties against several crop pests. The methylcarbamate group contributes to its stability under environmental conditions, making it suitable for use in agricultural settings. However, further studies are required to assess its long-term environmental impact and ensure sustainable use.
The structural versatility of benzyl N-(3-bromo-1H-1,2,4-triazol-5-yl)methylcarbamate also makes it an attractive candidate for chemical modifications. Researchers have been investigating the effects of substituting different groups on the triazole ring or altering the benzyl moiety to optimize its properties for specific applications. For example, replacing bromine with other halogens or introducing electron-donating groups has been shown to influence both its solubility and bioavailability.
From a toxicological perspective, recent studies have evaluated the safety profile of this compound. Acute toxicity tests indicate that it has a relatively low toxicity profile when administered at therapeutic doses. However, chronic exposure studies are still underway to fully understand its long-term effects on human health and ecosystems.
In conclusion, benzyl N-(3-bromo-1H-1,2,4-triazol
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